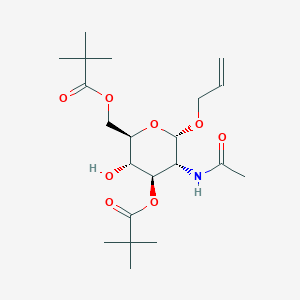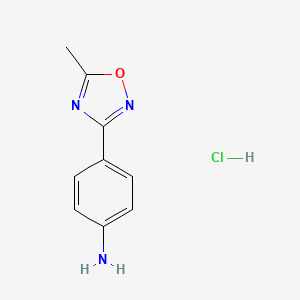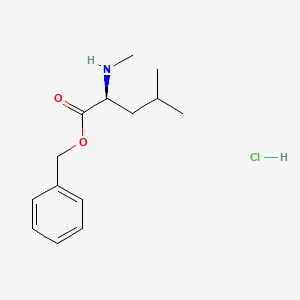
3-Hydroxynaphthalen-1-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxynaphthalen-1-YL acetate is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxyl group at the third position and an acetate group at the first position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxynaphthalen-1-YL acetate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxynaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .
Another method involves the use of antimony(III) acetate as a catalyst in a one-pot three-component reaction. This method involves the condensation of 2-naphthol, aldehydes, and acetamide under solvent-free conditions at ambient temperature . This approach offers advantages such as high yields, mild reaction conditions, and easy purification.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or antimony(III) acetate are used to accelerate the reaction, and the product is typically purified through distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxynaphthalen-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Produces ketone or quinone derivatives.
Reduction: Produces the corresponding alcohol.
Substitution: Produces ethers or esters depending on the substituent used
Wissenschaftliche Forschungsanwendungen
3-Hydroxynaphthalen-1-YL acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxynaphthalen-1-YL acetate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxynaphthalen-1-YL acetate: Similar structure but with the hydroxyl group at the second position.
1-Hydroxynaphthalen-2-YL acetate: Hydroxyl group at the first position and acetate at the second position.
3-Hydroxynaphthalen-2-YL acetate: Hydroxyl group at the third position and acetate at the second position
Uniqueness
3-Hydroxynaphthalen-1-YL acetate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the hydroxyl and acetate groups affects the compound’s ability to participate in various chemical reactions and interact with biological targets, making it distinct from its isomers .
Eigenschaften
IUPAC Name |
(3-hydroxynaphthalen-1-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8(13)15-12-7-10(14)6-9-4-2-3-5-11(9)12/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELGHTFKAAXDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexylcyclohexanamine;(7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid](/img/structure/B8112472.png)



![1-Azaspiro[4.4]non-6-ene-1-carboxylicacid,8-oxo-,1,1-dimethylethylester](/img/structure/B8112487.png)







![2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B8112559.png)
